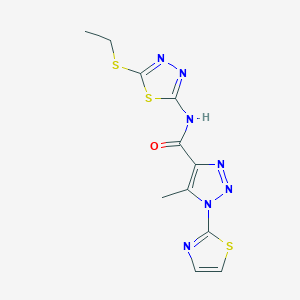
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features several heterocyclic components. The compound's unique structure makes it an interesting subject in various scientific fields, including chemistry, biology, and pharmacology. The combination of thiadiazole, triazole, and thiazole rings within the molecule provides the compound with a range of potential chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several steps:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with appropriate electrophilic agents under controlled conditions.
Incorporation of the ethylthio group: : The ethylthio group can be introduced using ethanethiol in the presence of a suitable base to replace a precursor group attached to the thiadiazole.
Construction of the 1,2,3-triazole ring: : This often involves a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Assembly of the final compound: : The various components are connected through a series of condensation and substitution reactions under specific conditions, such as acidic or basic environments, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with continuous monitoring and optimization of conditions to maximize yield and purity. Key considerations include maintaining precise temperature control, efficient mixing to ensure homogeneity, and stringent purification processes such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur-containing thiadiazole and thiazole rings, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro or azide groups if present in intermediate forms.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: : Halogens, alkyl halides, and other electrophiles or nucleophiles
Major Products
Depending on the reaction type and conditions, the major products formed can include:
Sulfoxides or sulfones: from oxidation
Reduced amines or alcohols: from reduction
Substituted derivatives: from nucleophilic or electrophilic substitution
科学研究应用
Chemistry
The compound is studied for its reactivity and potential as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound might be investigated for its interactions with enzymes and proteins, potentially serving as a lead compound in the development of new drugs.
Medicine
The presence of multiple heterocyclic rings suggests potential pharmaceutical applications, such as antimicrobial or anticancer agents. Researchers explore its efficacy and mechanism of action in preclinical studies.
Industry
Beyond pharmaceuticals, the compound can find applications in materials science, such as in the development of new polymers or as a component in electronic devices due to its potential electronic properties.
作用机制
Molecular Targets and Pathways
The specific mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In a medicinal context, it might target specific enzymes or receptors, modulating biological pathways. The thiadiazole and triazole rings could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, altering the function of the target molecules.
相似化合物的比较
Similar Compounds
N-(4-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: : Similar but with a different substitution pattern, influencing its reactivity and biological properties.
5-methyl-1-(thiazol-2-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: : Variation in the alkyl group attached to the sulfur.
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: : Incorporation of a phenyl group introduces differences in steric and electronic effects.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide's unique combination of structural features and substitution patterns contributes to its distinct reactivity and potential biological activities. This sets it apart from its analogs and makes it a subject of interest in various fields of research.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7OS3/c1-3-20-11-16-15-9(22-11)13-8(19)7-6(2)18(17-14-7)10-12-4-5-21-10/h4-5H,3H2,1-2H3,(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJKHEVTHXTFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494621.png)
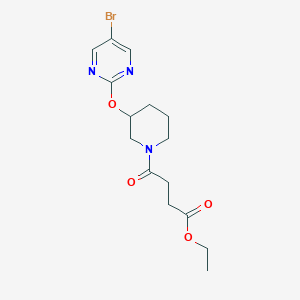
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)


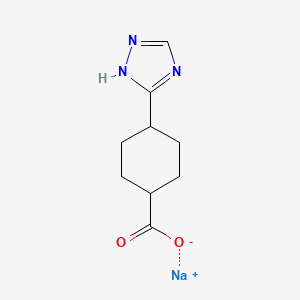
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
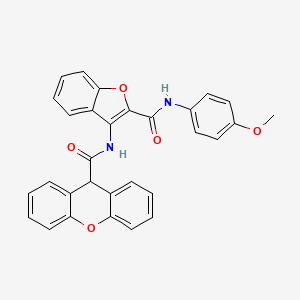
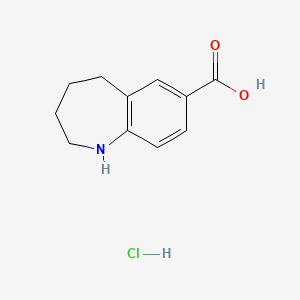
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)
